molecular formula C14H11ClN2O3 B270239 Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate

Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate

Cat. No. B270239
M. Wt: 290.7 g/mol
InChI Key: HISRVTPTBAMQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, MK-1775. It is a selective inhibitor of the protein kinase Wee1, which is involved in regulating the cell cycle. In

Mechanism of Action

MK-1775 is a selective inhibitor of the protein kinase Wee1, which is involved in regulating the cell cycle. Specifically, Wee1 is responsible for inhibiting the activity of cyclin-dependent kinase 1 (CDK1), which is required for cells to progress through the G2 phase of the cell cycle. By inhibiting Wee1, MK-1775 allows CDK1 to become active, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MK-1775 have been extensively studied in vitro and in vivo. In cancer cells, MK-1775 has been found to increase the sensitivity of cells to chemotherapy and radiation therapy, leading to increased cell death. In addition, MK-1775 has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, the effects of MK-1775 on normal cells are less clear, and further research is needed to fully understand the potential side effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using MK-1775 in lab experiments is its selectivity for Wee1, which allows for more precise targeting of the cell cycle. In addition, the synthesis of MK-1775 has been optimized over time, making it easier to obtain high-purity samples. However, one limitation of using MK-1775 is its potential toxicity, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on MK-1775. One area of interest is the potential applications of this compound in the treatment of other diseases, such as sickle cell anemia and malaria. In addition, further research is needed to fully understand the biochemical and physiological effects of MK-1775 on normal cells, as well as its potential side effects. Finally, there is a need for more research on the optimal dosing and delivery methods for MK-1775 in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of MK-1775 involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form the final compound, methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate. The synthesis of MK-1775 has been optimized over time to increase yield and purity.

Scientific Research Applications

MK-1775 has been studied extensively for its potential applications in cancer research. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, MK-1775 has been found to have potential applications in the treatment of other diseases, such as malaria and sickle cell anemia.

properties

Product Name

Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7 g/mol

IUPAC Name

methyl 4-[(2-chloropyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C14H11ClN2O3/c1-20-14(19)9-4-6-10(7-5-9)17-13(18)11-3-2-8-16-12(11)15/h2-8H,1H3,(H,17,18)

InChI Key

HISRVTPTBAMQKS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.